

What are the physical and chemical properties of Isopropyl 5-bromonicotinamide

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Compound of Interest

Compound Name: *Isopropyl 5-bromonicotinamide*

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An In-depth Technical Guide to Isopropyl 5-bromonicotinamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of **Isopropyl 5-bromonicotinamide**. The document details its synthesis, purification, and potential mechanisms of action based on related compounds. All quantitative data is summarized in structured tables, and detailed experimental protocols for key synthetic steps are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding. This guide is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development.

Chemical and Physical Properties

Isopropyl 5-bromonicotinamide is a substituted pyridine derivative.^[1] Its core structure consists of a pyridine ring brominated at the 5-position with an N-isopropylcarboxamide group at the 3-position.

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	104290-45-1 [2] [3] [4] [5]
IUPAC Name	5-bromo-N-propan-2-ylpyridine-3-carboxamide
Molecular Formula	C ₉ H ₁₁ BrN ₂ O [1] [5]
Molecular Weight	243.1 g/mol [1] [5]
Canonical SMILES	CC(C)NC(=O)C1=CC(=CN=C1)Br [1]
InChI Key	IONIYOWDLSXKNQ-UHFFFAOYSA-N [1]

Table 2: Physical Properties

Property	Value
Appearance	White to off-white solid [1]
Solubility	Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO); less soluble in water. [1]
Melting Point	Varies depending on purity. [1]
Boiling Point	Data not available.
Stability	Stable under normal laboratory conditions. [1]

Synthesis and Purification

The synthesis of **Isopropyl 5-bromonicotinamide** is a multi-step process that begins with the bromination of nicotinic acid to form 5-bromonicotinic acid, which is then converted to the final product.

Experimental Protocols

Step 1: Synthesis of 5-Bromonicotinic Acid

This protocol is adapted from established methods for the bromination of nicotinic acid.

- Materials:

- Nicotinic acid
- Thionyl chloride (SOCl_2)
- Bromine (Br_2)
- Powdered iron (Fe)
- 4N Sodium hydroxide (NaOH) solution
- Ice

- Procedure:

- In a reaction vessel equipped with a stirrer and a reflux condenser, combine nicotinic acid and powdered iron.
- Slowly add thionyl chloride to the mixture.
- Heat the mixture to approximately 70°C with constant stirring.
- Over a period of 2 hours, slowly add bromine to the reaction mixture.
- After the addition of bromine is complete, reflux the mixture for 6 hours.
- Distill off the excess bromine and thionyl chloride.
- Cool the remaining residue in an ice bath to 0°C.
- Carefully add cooled 4N sodium hydroxide solution until the pH of the mixture reaches 3.
- Collect the resulting precipitate by suction filtration.
- Wash the precipitate with ice-cold water and dry to obtain 5-bromonicotinic acid.

Step 2: Synthesis of **Isopropyl 5-bromonicotinamide**

This is a general procedure for the amidation of a carboxylic acid.

- Materials:

- 5-Bromonicotinic acid
- Thionyl chloride (SOCl_2) or a suitable coupling agent (e.g., Dicyclohexylcarbodiimide - DCC)
- Isopropylamine
- Anhydrous solvent (e.g., Dichloromethane - DCM or Tetrahydrofuran - THF)
- Triethylamine (or another non-nucleophilic base)

- Procedure via Acyl Chloride:

- Suspend 5-bromonicotinic acid in an anhydrous solvent.
- Add thionyl chloride dropwise and stir the mixture at room temperature until the reaction is complete (indicated by the cessation of gas evolution).
- Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 5-bromonicotinoyl chloride.
- Dissolve the crude acyl chloride in fresh anhydrous solvent and cool the solution to 0°C.
- In a separate flask, dissolve isopropylamine and a non-nucleophilic base (like triethylamine) in the same anhydrous solvent.
- Slowly add the isopropylamine solution to the acyl chloride solution at 0°C.
- Allow the reaction mixture to warm to room temperature and stir for several hours.
- Upon completion, the reaction mixture can be washed with water and brine, dried over an anhydrous salt (e.g., Na_2SO_4), and the solvent evaporated to yield the crude product.

- Purification:

- The crude **Isopropyl 5-bromonicotinamide** can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.[1]

Synthesis Workflow Diagram

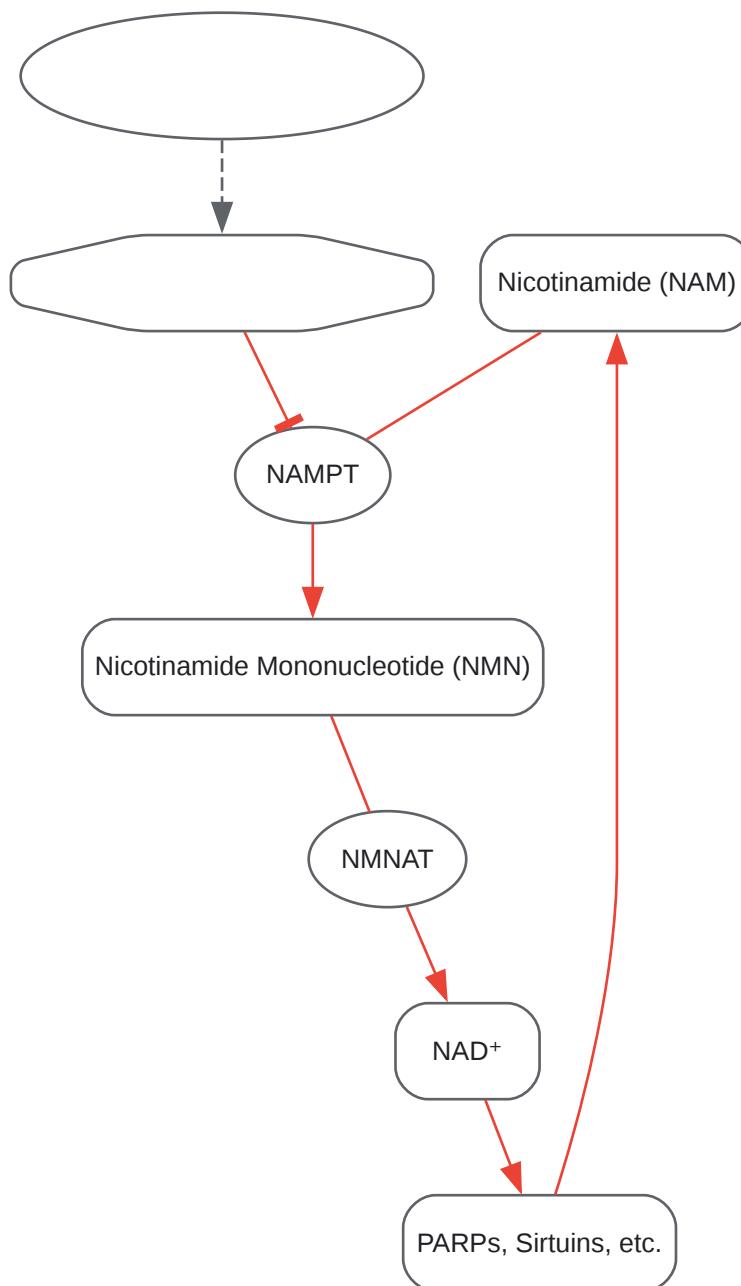
Step 1: Synthesis of 5-Bromonicotinic Acid

Nicotinic Acid

Bromination
(Br₂, SOCl₂, Fe)

5-Bromonicotinic Acid

Step 2: AmidationActivation
(e.g., SOCl₂)Amidation
(Isopropylamine)Crude Isopropyl
5-bromonicotinamidePurification
(Recrystallization or Chromatography)



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